molecular formula C8H9IZn B12338836 Zinc,(2,5-dimethylphenyl)iodo-

Zinc,(2,5-dimethylphenyl)iodo-

Cat. No.: B12338836
M. Wt: 297.4 g/mol
InChI Key: ZRSTVQRJJCDLOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on its name, it likely involves a zinc center coordinated with an iodo ligand and a 2,5-dimethylphenyl substituent. Such organozinc compounds are typically utilized in organic synthesis, catalysis, or materials science due to their reactivity and stability profiles. This gap necessitates extrapolation from structurally or functionally related compounds discussed in the evidence.

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;1,4-dimethylbenzene-6-ide;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ZRSTVQRJJCDLOT-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,(2,5-dimethylphenyl)iodo- typically involves the reaction of 2,5-dimethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of Zinc,(2,5-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Zinc,(2,5-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can be reduced to form zinc metal and other by-products.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

Zinc,(2,5-dimethylphenyl)iodo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of therapeutic compounds designed to combat various diseases.

    Industry: It is used in the production of polymers and other complex organic compounds.

Mechanism of Action

The mechanism of action of Zinc,(2,5-dimethylphenyl)iodo- involves its role as a nucleophile in substitution reactions. The zinc atom facilitates the transfer of the 2,5-dimethylphenyl group to the target molecule, forming a new carbon-carbon bond. This process is often catalyzed by palladium in the case of Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of these compounds:

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

  • Structure : Features a 2,5-dimethylphenyl group attached to a hydroxynaphthalene carboxamide backbone.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM).
  • Key Factors :
    • Substituent Position : The 2,5-dimethyl configuration on the phenyl ring enhances lipophilicity and PET inhibition compared to para-substituted analogs.
    • Electron-Withdrawing Effects : Methyl groups (electron-donating) may indirectly stabilize the carboxamide’s interaction with photosystem II targets.

2-(2,5-Dimethylphenyl)-2-Hydroxyacetic Acid

  • Structure : A hydroxyacetic acid derivative with a 2,5-dimethylphenyl substituent.
  • Physical Properties :
    • Molecular weight: 180.20 g/mol.
    • Melting point: 115–118°C.
  • Applications: Not explicitly stated, but similar hydroxyarylacetic acids are precursors for pharmaceuticals or agrochemicals.

Dimethyl(phenyl)phosphine

  • Structure : Phosphine ligand with methyl and phenyl groups.
  • phenyl) affects steric and electronic properties in coordination chemistry.
  • Hazards : Classified as air/moisture-sensitive (risk category 4-2-III).

2,5-Diphenyloxazole

  • Structure : Aromatic heterocycle with two phenyl groups.
  • Properties :
    • Melting point: 70–74°C.
    • Boiling point: 360°C.
  • Use : Fluorescent probes or scintillation counters, highlighting the role of aryl groups in photophysical applications.

Data Table: Key Properties of Related Compounds

Compound Molecular Weight (g/mol) Key Activity/Property Substituent Influence Source
N-(2,5-Dimethylphenyl)-carboxamide ~300 (estimated) PET inhibition (IC₅₀ ~10 µM) Enhanced lipophilicity, steric bulk
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid 180.20 N/A (precursor potential) Stabilizes carboxylate interactions
Dimethyl(phenyl)phosphine 138.14 Ligand in metal complexes Air/moisture sensitivity
2,5-Diphenyloxazole 221.25 Fluorescence/scintillation Aromatic conjugation effects

Critical Analysis of Substituent Effects

The 2,5-dimethylphenyl group appears recurrently in bioactive and functional compounds. Key trends from the evidence include:

  • Lipophilicity Enhancement : Methyl groups increase hydrophobicity, improving membrane permeability in PET inhibitors .
  • Steric Hindrance : Ortho-substituted methyl groups (2,5-positions) may restrict rotational freedom, optimizing binding to biological targets .
  • Electronic Modulation : While methyl groups are electron-donating, their placement on the phenyl ring can alter resonance effects, as seen in hydroxyacetic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.